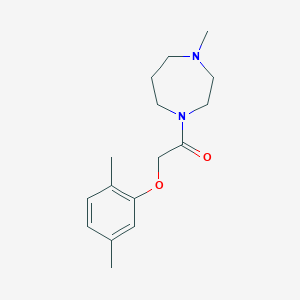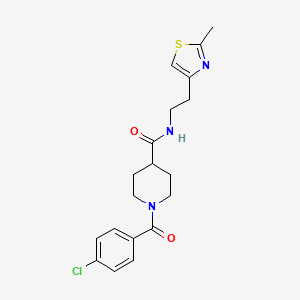
CID 20974800
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 20974800 is a chemical compound that has been widely studied in scientific research. It is a small molecule inhibitor that has shown potential in various applications, including cancer treatment and drug discovery.
Mécanisme D'action
CID 20974800 exerts its effects by inhibiting the activity of CDK2 and GSK-3β. CDK2 is a key regulator of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and inhibition of cell proliferation. GSK-3β is involved in various cellular processes, including glucose metabolism, gene expression, and cell signaling. Inhibition of GSK-3β by this compound has been shown to lead to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of CDK2 and GSK-3β, leading to cell cycle arrest, inhibition of cell proliferation, and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, as it inhibits the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
CID 20974800 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on CID 20974800. One area of research is the development of more potent and selective inhibitors of CDK2 and GSK-3β. Another area of research is the development of new drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, this compound could be studied for its potential in other applications, such as neurodegenerative diseases and diabetes. Overall, this compound has shown great promise in scientific research, and further studies could lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
CID 20974800 is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis of this compound involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with 4-methylpiperazine in the presence of a base. The resulting product is then subjected to further reactions, including hydrogenation and acetylation, to yield the final product, this compound.
Applications De Recherche Scientifique
CID 20974800 has been extensively studied in scientific research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as a drug discovery tool. It has been shown to be a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), which are involved in various cellular processes.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-13-22-17(12-26-13)6-9-21-18(24)14-7-10-23(11-8-14)19(25)15-2-4-16(20)5-3-15/h2-5,12,14H,6-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYBVDKYJXSRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)
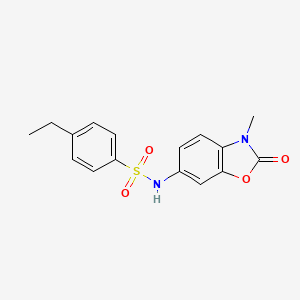
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
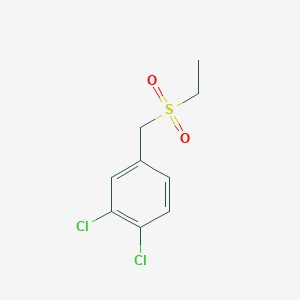
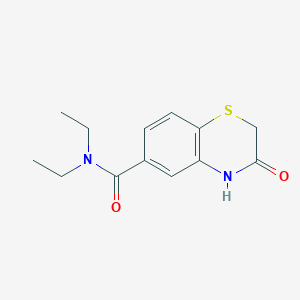
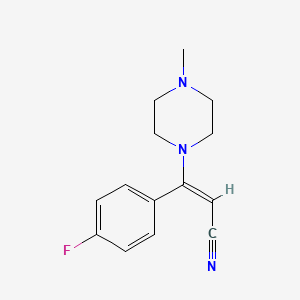
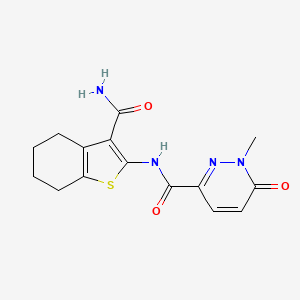
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
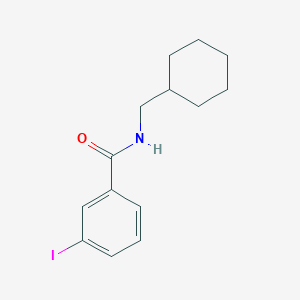
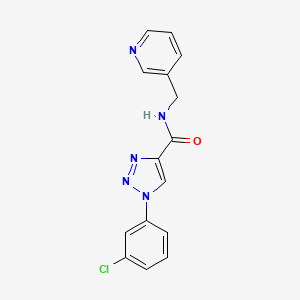
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
